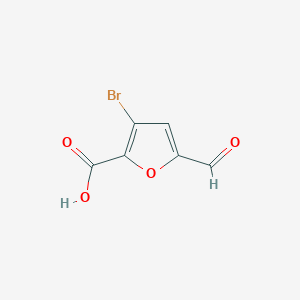

3-Bromo-5-formyl-2-furoic acid

Description

Structural Significance and Nomenclature of Substituted Furoic Acids

Substituted furoic acids, which are furan (B31954) rings bearing a carboxylic acid group, are a well-established class of compounds. The nomenclature of these compounds follows the standard IUPAC rules, with the positions on the furan ring being numbered starting from the oxygen atom as position 1. Therefore, in 3-Bromo-5-formyl-2-furoic acid, the carboxylic acid group is at position 2, the bromine atom at position 3, and the formyl group at position 5.

The structural significance of this particular arrangement is noteworthy. The electron-withdrawing nature of the carboxylic acid and formyl groups, combined with the inductive effect of the bromine atom, significantly influences the electron density distribution within the furan ring. This, in turn, dictates the molecule's reactivity and its potential applications as a synthon in the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of Related Furoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Bromo-2-furoic acid | C₅H₃BrO₃ | 190.98 | 127-129 | 278.0 ± 25.0 |

| 5-Formyl-2-furoic acid | C₆H₄O₄ | 140.09 | 209 | 356.9 ± 0.0 |

| 5-Bromo-2-furoic acid | C₅H₃BrO₃ | 190.98 | 187-193 | Not available |

Note: Data for 3-Bromo-2-furoic acid and 5-Formyl-2-furoic acid is provided for comparative purposes. The data for 3-Bromo-2-furoic acid was sourced from various chemical suppliers. chemicalbook.combiosynth.com Data for 5-Formyl-2-furoic acid was also compiled from chemical supplier databases. lookchem.com

Overview of Furan Heterocycle Reactivity and Derivatization Potential

The furan ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene, making it more susceptible to certain types of reactions. It can act as a diene in Diels-Alder reactions and undergoes electrophilic substitution, primarily at the 2- and 5-positions. The presence of substituents dramatically alters this inherent reactivity.

The derivatization potential of the furan ring is vast. Functional groups can be introduced through various methods, including halogenation, nitration, acylation, and formylation. For instance, the Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a furan ring. thefreedictionary.com Bromination of furan derivatives can also be achieved using various brominating agents. The synthesis of complex brominated 2(5H)-furanones highlights the intricate reactivity of these systems. unipi.it

Importance of Multi-functionalized Furan Systems in Organic Synthesis

Multi-functionalized furan systems, such as this compound, are highly valuable in organic synthesis. Each functional group can be selectively manipulated to build more complex structures. The carboxylic acid can be converted into esters, amides, or acid chlorides. The aldehyde can undergo condensation reactions, be oxidized to a carboxylic acid, or reduced to an alcohol. The bromine atom provides a handle for cross-coupling reactions, such as the Suzuki or Stille reactions, allowing for the introduction of new carbon-carbon bonds.

The strategic placement of these three distinct functional groups on the furan scaffold allows for a programmed, stepwise synthesis of elaborate molecules. This makes compounds like this compound attractive intermediates for the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. For example, the synthesis of 2,5-furandicarboxylic acid (FDCA), a key monomer for bio-based polymers, can be achieved from 2-furoic acid through a process that involves bromination. nih.govresearchgate.net

Research Findings on a Plausible Synthetic Pathway

While a specific, documented synthesis of this compound is not readily found in the surveyed literature, a plausible synthetic route can be proposed based on established reactions for similar furan derivatives. A potential starting material could be 3-bromo-2-furoic acid.

A known method to synthesize 3-bromo-2-furoic acid is through the oxidation of 3-bromo-2-formylfuran. This oxidation can be carried out using sodium chlorite (B76162) in the presence of a chlorine scavenger like 2-methyl-2-butene. chemicalbook.com

Once 3-bromo-2-furoic acid is obtained, the next step would be the introduction of the formyl group at the 5-position. Electrophilic substitution on the furan ring is generally directed to the 5-position when the 2-position is occupied. A formylation reaction, such as a modified Vilsmeier-Haack reaction or a Rieche formylation, could potentially be employed to introduce the aldehyde group. The reactivity of the starting material and the specific reaction conditions would be crucial to achieve the desired regioselectivity and avoid unwanted side reactions.

Further research would be necessary to optimize such a synthetic route and fully characterize the resulting this compound. The spectroscopic data for the starting material, 3-bromo-2-furoic acid, has been reported, with 1H NMR signals observed at δ 6.66 (1H, d, J=1.9 Hz) and 7.58 (1H, d, J=1.9 Hz) in CDCl₃. chemicalbook.com This information would be vital for monitoring the progress of the subsequent formylation step.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-formylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO4/c7-4-1-3(2-8)11-5(4)6(9)10/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEZJFKBVRQGRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1Br)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Formyl 2 Furoic Acid and Its Precursors

Strategies for Regioselective Bromination on the Furan (B31954) Ring System

Electrophilic Bromination of Furan-2-carboxylic Acid Derivatives

The synthesis of precursors to 3-Bromo-5-formyl-2-furoic acid often begins with furan-2-carboxylic acid (2-furoic acid). The carboxylic acid group is an electron-withdrawing and deactivating group, which modulates the reactivity of the furan ring. Despite its deactivating nature, the directing effect of the C2-carboxyl group channels incoming electrophiles, such as bromine, to the C5-position.

The direct bromination of 2-furoic acid to yield 5-bromo-2-furoic acid is a key step. This reaction proceeds via a standard electrophilic aromatic substitution mechanism. nih.gov Various brominating agents can be employed, with the choice of reagent and conditions influencing the reaction's efficiency and selectivity. For instance, the use of liquid bromine in an acetic acid-sodium acetate (B1210297) buffer system has been shown to facilitate this transformation. nih.gov The presence of the buffer is crucial for managing the reaction medium's acidity.

| Substrate | Brominating Agent | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Furoic Acid | Br2 | HOAc-NaOAc buffer in DMF, N2 atmosphere | 5-Bromo-2-furoic acid | Low (13%) without catalyst, ring-opening observed | nih.gov |

| Fraxinellone | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | 40 °C, 2 h | Dibrominated fraxinellone | 91% | nih.gov |

| Furan | Bromine | Dioxane, -5°C | 2-Bromofuran (B1272941) | - | pearson.compharmaguideline.com |

Directed Bromination Approaches

Achieving substitution at the C3-position of a furan-2-carboxylic acid derivative is more challenging due to the strong directing effect towards C5. To overcome this, directed ortho-metalation strategies can be employed. This approach utilizes a directing group, such as the carboxylic acid itself, to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent C3-position.

For instance, treatment of 2-furoic acid with two equivalents of a strong base like n-butyllithium or lithium diisopropylamide (LDA) can lead to the formation of a dianion. The initial deprotonation occurs at the acidic carboxylic proton, and the resulting carboxylate then directs the second deprotonation to the ortho C3-position. iust.ac.ir Quenching this 3-lithio intermediate with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or molecular bromine, installs the bromine atom at the desired C3-position. This method provides a powerful route to 3-bromofuran-2-carboxylic acid, a key precursor. iust.ac.ir

Halogen Dance Rearrangements in Bromofurans

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring, typically under the influence of a strong base. imperial.ac.ukwikipedia.org This reaction can be exploited to synthesize isomers that are not easily accessible through direct halogenation. The mechanism generally involves deprotonation of the ring by a strong base (like LDA) to form an aryl anion. This anion can then induce the migration of the halogen. imperial.ac.ukwikipedia.org

In the context of bromofurans, this rearrangement provides a pathway to interconvert isomers. For example, a 2-bromofuran derivative could potentially rearrange to a 3-bromofuran (B129083) derivative if a suitable proton is available for abstraction to initiate the process. nih.gov The reaction is driven by thermodynamics, with the system moving towards the most stable carbanion intermediate. wikipedia.org By carefully selecting the substrate and reaction conditions, the halogen dance can be controlled to selectively produce a desired regioisomer, which can then be functionalized further. nih.govresearchgate.net

Approaches for Regioselective Formylation of Brominated Furan Carboxylic Acids

Once the bromine atom is correctly positioned on the furan ring, the next critical step is the introduction of a formyl group (-CHO). The regioselectivity of this second electrophilic substitution is governed by the combined directing effects of the existing bromine and carboxylic acid substituents.

Vilsmeier-Haack Formylation on Furan Substrates

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction employs the Vilsmeier reagent, an electrophilic chloromethyleniminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. ijpcbs.comcambridge.org

Furan and its derivatives are excellent substrates for the Vilsmeier-Haack reaction. researchgate.net For a substrate like 3-bromo-2-furoic acid, the formylation is expected to occur at the available, electron-rich C5-position. The C3-position is blocked by bromine, and the C4-position is less activated. The combined directing effects of the C2-carboxyl group and the C3-bromo substituent guide the electrophilic Vilsmeier reagent to the C5-position, leading to the desired this compound skeleton after hydrolysis of the intermediate iminium salt. ijpcbs.com

| Substrate | Reagent(s) | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| Electron-rich arenes | DMF, POCl3 | Vilsmeier-Haack | Formylated arene | - | organic-chemistry.org |

| Pyrrole | DMF, POCl3 | Vilsmeier-Haack | Pyrrole-2-carboxaldehyde | Near quantitative | researchgate.net |

| 3-Bromofuran | 1. LDA 2. DMF | Lithiation-Formylation | 3-Bromo-2-formylfuran | 41% | chemicalbook.com |

Alternative Formylation Methods for Heteroaromatic Systems

While the Vilsmeier-Haack reaction is highly effective, other formylation methods can also be applied to heteroaromatic systems. One of the most versatile alternatives is metalation followed by quenching with a formylating agent.

This strategy often involves a lithium-halogen exchange or direct deprotonation using a strong organolithium base. For a brominated furan precursor, treatment with a reagent like n-butyllithium at low temperatures can generate a specific furyllithium intermediate. This nucleophilic species can then react with an electrophilic formyl source, such as DMF, to introduce the aldehyde group. chemicalbook.com The success of this method hinges on the ability to generate the correct organolithium intermediate without triggering side reactions like the halogen dance. The choice of base, solvent, and temperature is critical for achieving high regioselectivity and yield.

Convergent and Linear Synthetic Pathways to this compound

The construction of this compound can be envisioned through two primary linear pathways, differing in the sequence of the key halogenation and formylation steps. The choice of strategy depends on the availability of starting materials and the directing effects of the substituents at each stage of the synthesis.

This synthetic route commences with the introduction of the bromine atom at the C-3 position of a 2-furoic acid precursor, followed by formylation at the C-5 position.

The initial step involves the synthesis of the key intermediate, 3-bromo-2-furoic acid . A common laboratory-scale preparation for this compound involves the oxidation of 3-bromofuran-2-carbaldehyde . This oxidation can be efficiently achieved using reagents such as sodium chlorite (B76162) in the presence of a chlorine scavenger like 2-methyl-2-butene. chemicalbook.com

The subsequent and final step is the regioselective formylation of 3-bromo-2-furoic acid at the C-5 position. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furans. organic-chemistry.orgresearchgate.net The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). jk-sci.comchemistrysteps.com The electrophilic Vilsmeier reagent attacks the furan ring, which, for 3-bromo-2-furoic acid, is most active at the unsubstituted C-5 position. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde. jk-sci.com

| Step | Starting Material | Reagents and Conditions | Product |

| 1. Oxidation | 3-Bromofuran-2-carbaldehyde | 1. Sodium chlorite (NaClO₂), sodium dihydrogen phosphate (B84403) (NaH₂PO₄), 2-methyl-2-butene2. tert-Butanol/water, Room Temperature | 3-Bromo-2-furoic acid |

| 2. Formylation | 3-Bromo-2-furoic acid | 1. Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)2. Aqueous workup | This compound |

Table 1: Proposed synthetic pathway for this compound via a halogenation-first strategy.

An alternative linear approach involves introducing the formyl group first, followed by the selective bromination of the resulting intermediate.

This pathway begins with the synthesis of 5-formyl-2-furoic acid . This important platform chemical can be derived from biomass sources. For instance, it can be produced through the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-derived molecule. researchgate.net Various catalytic systems, including those based on copper/cerium oxides, have been developed for this transformation. researchgate.net

The second step is the regioselective bromination of 5-formyl-2-furoic acid to introduce a bromine atom at the C-3 position. In electrophilic aromatic substitution reactions on furan rings, existing substituents strongly influence the position of the incoming electrophile. The C-2 carboxyl and C-5 formyl groups are both electron-withdrawing, which deactivates the furan ring but directs incoming electrophiles to the meta positions, C-3 and C-4. Given the steric environment and electronic influences, bromination is anticipated to occur at the C-3 position. This can be achieved using a suitable brominating agent, such as bromine in a solvent like acetic acid, a common method for the bromination of furoic acid derivatives. researchgate.net

| Step | Starting Material | Reagents and Conditions | Product |

| 1. Oxidation | 5-Hydroxymethylfurfural (HMF) | Catalytic oxidation (e.g., Cu/Ce oxides, O₂) in water | 5-Formyl-2-furoic acid |

| 2. Bromination | 5-Formyl-2-furoic acid | Bromine (Br₂), Acetic acid | This compound |

Table 2: Proposed synthetic pathway for this compound via a formylation-first strategy.

Sustainable and Catalytic Approaches in Furan Synthesis

The principles of green chemistry are increasingly influencing the synthesis of furan derivatives, aiming to replace traditional stoichiometric reagents with more sustainable catalytic methods and to utilize renewable feedstocks. researchgate.net Biomass is a key renewable source of organic carbon, and its conversion into platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (HMF) is a cornerstone of modern biorefineries. organic-chemistry.orgresearchgate.net These molecules serve as versatile starting points for a wide range of furan-based chemicals, including the precursors for this compound. organic-chemistry.orgbohrium.com

Recent advances focus on several key areas:

Catalytic Oxidation: The oxidation of furfural to 2-furoic acid and HMF to its various oxidized forms (including 5-formyl-2-furoic acid) is a critical transformation. Sustainable methods are moving away from stoichiometric oxidants towards catalytic systems using molecular oxygen or hydrogen peroxide as the terminal oxidant. rsc.org Heterogeneous catalysts, such as gold-palladium nanoparticles supported on magnesium hydroxide (B78521) (AuPd/Mg(OH)₂), have shown high selectivity and reusability for the oxidation of furfural to furoic acid. doi.org

Catalytic Carbonylation: Palladium-catalyzed carbonylation reactions offer a powerful method for introducing carboxylic acid groups. For example, 2,5-furandicarboxylic acid (FDCA), a major bio-based polymer monomer, can be synthesized from 2-furoic acid through a sequence involving bromination and subsequent palladium-catalyzed carbonylation. researchgate.net This highlights the potential of catalytic C-H activation and functionalization as a green alternative to traditional methods.

Enzymatic and Biocatalytic Routes: The use of enzymes and whole-cell biocatalysts offers mild reaction conditions and high selectivity, aligning perfectly with green chemistry principles. mdpi.com For instance, the biocatalytic oxidation of HMF to FDCA has been achieved by combining galactose oxidase with whole-cell systems, providing a sustainable pathway to furanic acids. wikipedia.org Similarly, microorganisms like Nocardia corallina can oxidize furfural to 2-furoic acid with high yields. iaamonline.org

Green Reaction Conditions: The development of environmentally benign reaction media is another focus. Ionic liquids and deep eutectic solvents are being explored as recyclable solvents and sometimes as catalysts for biomass conversion to furan platforms. researchgate.net Furthermore, solvent-free reaction conditions, for example in Vilsmeier-Haack reactions conducted by grinding reactants in a mortar and pestle, represent a significant step towards minimizing waste. orgsyn.org A catalytic version of the Vilsmeier-Haack reaction has also been developed, reducing the reliance on stoichiometric amounts of hazardous reagents like POCl₃.

| Catalytic Approach | Transformation | Key Features |

| Heterogeneous Catalysis | Furfural → 2-Furoic acid | Use of reusable catalysts (e.g., AuPd/Mg(OH)₂) with O₂ or H₂O₂ as oxidant. rsc.orgdoi.org |

| Homogeneous Catalysis | 5-Bromofuroic acid → 2,5-Furandicarboxylic acid | Palladium-catalyzed carbonylation to introduce a carboxyl group. researchgate.net |

| Biocatalysis | HMF → 5-Formyl-2-furoic acid → FDCA | Use of enzymes (e.g., oxidases) and whole cells for selective oxidation under mild aqueous conditions. wikipedia.org |

| Catalytic Vilsmeier-Haack | Formylation of activated rings | P(III)/P(V)=O catalytic cycle reduces the need for stoichiometric POCl₃. |

| Green Solvents | Biomass → Furans | Use of ionic liquids or deep eutectic solvents as recyclable reaction media. researchgate.net |

Table 3: Examples of Sustainable and Catalytic Approaches Relevant to Furan Synthesis.

Advanced Applications and Derivatization in Specialized Chemical Synthesis

Utility as a Versatile Building Block for Complex Organic Scaffolds

3-Bromo-5-formyl-2-furoic acid serves as an exemplary building block for constructing complex molecular architectures, particularly diverse heterocyclic systems. The three distinct functional groups on the furan (B31954) scaffold offer orthogonal reactivity, allowing for sequential and selective chemical transformations.

The aldehyde group is a prime site for condensation reactions with various carbon and nitrogen nucleophiles, enabling chain extension and the formation of new carbon-carbon and carbon-nitrogen bonds. This reactivity is analogous to that of other formyl-substituted heterocycles, which are widely used to prepare fused heterocyclic systems. eurjchem.com

The carboxylic acid group provides a handle for forming ester and amide linkages, allowing the molecule to be coupled with a wide range of alcohols, amines, and other biomolecules.

The bromo substituent is particularly significant as it opens avenues for modern synthetic methodologies. It is an ideal functional group for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Stille couplings, enabling the introduction of aryl, vinyl, or alkynyl groups at the C3 position of the furan ring. Furthermore, the bromine can be subjected to carbonylation reactions to introduce an additional carboxyl group, a strategy successfully employed in the synthesis of FDCA from 5-bromofuroic acid. researchgate.netacs.orgnih.gov

This multi-faceted reactivity allows chemists to use this compound as a linchpin in multi-step syntheses to generate novel compounds with potential applications in medicinal chemistry and materials science.

Interactive Table: Reactivity of Functional Groups in this compound

| Functional Group | Position | Potential Reactions | Resulting Structures |

| Carboxylic Acid | C2 | Esterification, Amidation, Acid Chloride Formation | Esters, Amides, Acyl Halides |

| Bromine | C3 | Suzuki, Stille, Heck, Sonogashira Coupling, Carbonylation | Arylated, Alkenylated, Alkynylated Furans, Furan Tricarboxylic Acids |

| Formyl (Aldehyde) | C5 | Wittig Reaction, Knoevenagel Condensation, Reductive Amination | Alkenes, Substituted Acrylates, Amines |

Development of Advanced Materials Precursors

The push towards a circular economy and sustainable chemical production has highlighted the importance of biomass-derived platform molecules. Furanic compounds, in particular, are at the forefront of this transition.

2,5-Furandicarboxylic acid (FDCA) is a well-known bio-based monomer used to produce high-performance bioplastics like poly(ethylene furanoate) (PEF), a potential replacement for petroleum-derived PET. researchgate.netresearchgate.netresearchgate.net this compound is a promising precursor for creating novel, functionalized furan-based polymers.

Through a straightforward oxidation of its formyl group, the molecule can be converted into 3-Bromo-2,5-furandicarboxylic acid . This brominated analogue of FDCA can be used as a specialty monomer. When copolymerized with diols (e.g., ethylene (B1197577) glycol or 1,4-butanediol), it can introduce unique properties into the resulting polyester (B1180765) chain. The presence of the bulky and electron-rich bromine atom can modify the polymer's thermal properties, such as its glass transition temperature and thermal stability. Research has shown that even small changes in the isomeric substitution of furan monomers can significantly alter the properties of the final polymer, highlighting the potential for tuning material characteristics through monomer design. digitellinc.com Moreover, the bromine atom can serve as a reactive site for post-polymerization modification, allowing for the grafting of other functional groups or for cross-linking the polymer chains.

Interactive Table: Comparison of FDCA and its Brominated Derivative

| Monomer | Structure | Source Precursor | Key Feature | Potential Polymer Application |

| 2,5-Furandicarboxylic Acid (FDCA) | HOOC-(C₄H₂O)-COOH | 5-Hydroxymethylfurfural (B1680220), 2-Furoic Acid | Bio-based PET replacement | High-barrier packaging, fibers, films |

| 3-Bromo-2,5-furandicarboxylic Acid | HOOC-(C₄HBrO)-COOH | This compound | Functional handle (Br) for property modification | Specialty polyesters with modified thermal or flame-retardant properties |

Furfural (B47365), derived from the hemicellulose fraction of lignocellulosic biomass, is a key platform chemical that can be converted into a wide range of value-added products, including 2-furoic acid and 5-formyl-2-furoic acid (FFCA). researchgate.netresearchgate.netbohrium.com FFCA itself is considered an important bio-block material with promising applications in chemical synthesis. researchgate.net

This compound can be viewed as a "second-generation" or value-added platform chemical, derived from the functionalization (i.e., bromination) of these primary furan platforms. Such advanced intermediates are crucial for expanding the chemical diversity accessible from biomass. They provide routes to specialized molecules that are not readily synthesized from simpler precursors, thereby increasing the economic viability and versatility of biorefining processes.

Precursors for Fine Chemical Production

The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and dyes. The structural attributes of this compound make it an ideal starting material for the synthesis of such high-value products. Derivatives of 2-furoic acid are already critical precursors in the production of numerous active pharmaceutical ingredients (APIs), including antibiotics and anti-inflammatory agents. chempoint.comwikipedia.org

The differential reactivity of the three functional groups allows for a high degree of synthetic control. For example, the aldehyde can be selectively protected as an acetal, enabling chemists to perform reactions exclusively at the C-Br bond or the carboxylic acid group. Subsequent deprotection reveals the aldehyde for further transformations. This strategic approach enables the efficient, multi-step synthesis of highly functionalized furan derivatives, which are scaffolds of interest in drug discovery and crop protection. chemimpex.com

Integration into Catalytic Systems and Methodologies

The development of efficient and selective catalysts is fundamental to modern chemistry. While the direct use of this compound in a catalytic cycle is not documented, its structure makes it an excellent precursor for the synthesis of specialized ligands for homogeneous catalysis.

The furan scaffold and its functional groups can be chemically elaborated to introduce coordinating atoms like phosphorus, nitrogen, or sulfur. For instance:

The bromine atom at the C3 position could be replaced with a phosphine (B1218219) group through a lithium-halogen exchange followed by quenching with a chlorophosphine.

The aldehyde at C5 could be converted into an imine or an amine that incorporates a coordinating moiety.

The carboxylic acid at C2 could be used to attach the ligand to a solid support or another molecular fragment.

The resulting polyfunctional ligands could chelate to a metal center, creating a catalyst with tailored steric and electronic properties. Such bespoke catalysts are in high demand for asymmetric synthesis and for challenging coupling reactions. The broader field of furan chemistry relies heavily on catalysis for upgrading biomass-derived molecules into valuable products, and designing new catalytic systems from these same furanic building blocks represents a compelling and sustainable approach. nih.gov

Advanced Spectroscopic and Analytical Characterization of Substituted Furoic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. For 3-Bromo-5-formyl-2-furoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals in the aromatic region corresponding to the furan (B31954) ring proton and the formyl proton, in addition to the acidic proton of the carboxylic acid. The single proton on the furan ring at position 4 would appear as a singlet, with its chemical shift influenced by the adjacent bromo and formyl substituents. The formyl proton would also present as a singlet at a significantly downfield chemical shift due to the strong deshielding effect of the carbonyl group. The carboxylic acid proton is anticipated to be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | 7.0-7.5 | s |

| -CHO | 9.5-10.0 | s |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. Six distinct carbon signals are expected, corresponding to the four carbons of the furan ring and the carbons of the formyl and carboxyl groups. The chemical shifts of the furan ring carbons would be influenced by the electronegativity of the oxygen atom and the attached substituents. The carbons directly bonded to the bromine and the carbonyl groups are expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 155-165 |

| C-3 | 110-120 |

| C-4 | 115-125 |

| C-5 | 140-150 |

| -CHO | 180-190 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this case, it would primarily be used to confirm the absence of coupling for the isolated furan and formyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the C-4 carbon by its correlation to the H-4 proton.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (C₆H₃BrO₄), the expected exact mass would be calculated. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two mass units. Fragmentation analysis would likely show the loss of characteristic fragments such as CO, CO₂, and Br.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the aldehyde, and the C-Br stretch.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Aldehyde | C=O stretch | 1680-1710 |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Furan Ring | C=C stretch | 1500-1600 |

| Furan Ring | C-O stretch | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The presence of the furan ring, a conjugated system, along with the electron-withdrawing formyl and carboxyl groups, would result in characteristic absorption bands in the UV region. The position of the maximum absorption (λmax) would be indicative of the extent of conjugation and the electronic nature of the chromophore. The bromo-substituent may also influence the absorption spectrum through its electronic effects.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable in the analysis of substituted furoic acids, providing robust methods for both determining the purity of final products and monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for the characterization of compounds such as this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the analysis of moderately polar to polar organic compounds, making it exceptionally well-suited for substituted furoic acids. Its application is critical for assessing the purity of this compound and for real-time monitoring of its synthesis.

For purity assessment, HPLC can effectively separate the target compound from starting materials, intermediates, and by-products. A high-purity sample will ideally show a single, sharp, and symmetrical peak. The presence of additional peaks indicates impurities, which can be quantified by comparing their peak areas to that of the main compound, assuming similar detector responses.

In reaction monitoring, small aliquots of a reaction mixture are withdrawn at timed intervals and injected into the HPLC system. This allows for the tracking of the disappearance of reactants and the appearance of the product. The resulting data is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurity formation.

Reversed-phase HPLC is the most common mode used for this class of compounds. Separation is typically achieved on a nonpolar stationary phase, such as C8 or C18, with a polar mobile phase. nih.govresearchgate.netnih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., acetic acid, formic acid, or phosphoric acid) added to suppress the ionization of the carboxylic acid group, thereby ensuring better peak shape and retention. nih.govcore.ac.ukmdpi.com Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD), as the furan ring and carbonyl groups provide strong chromophores. nih.govcore.ac.uk

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition/Value |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile | | Gradient | 0-2 min: 10% B 2-15 min: 10% to 90% B 15-18 min: 90% B 18-20 min: 10% B | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detector | Diode Array Detector (DAD) | | Detection Wavelength | 280 nm | | Expected Retention Time | ~12-14 minutes (highly dependent on exact conditions) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, due to the low volatility and high polarity of carboxylic acids, direct analysis of this compound by GC-MS is challenging. colostate.eduresearchgate.net These characteristics can lead to poor peak shape, low sensitivity, and thermal degradation in the GC inlet. colostate.edu

To overcome these issues, derivatization is an essential prerequisite. mdpi.com This process converts the polar carboxylic acid group into a less polar, more volatile ester or silyl ester. Common derivatization methods include:

Silylation: Reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester. researchgate.net This is a widely used and effective method for carboxylic acids. colostate.edu

Esterification: Reaction with an alcohol (e.g., methanol or butanol) in the presence of an acid catalyst (e.g., BF₃) to form the corresponding methyl or butyl ester. colostate.eduresearchgate.net

Once derivatized, the compound can be readily analyzed by GC-MS. The sample is injected into a heated inlet, vaporized, and separated on a capillary column (commonly with a nonpolar stationary phase like 5% phenyl-methylpolysiloxane). nih.govnih.gov The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the compound. For the TMS ester of this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the derivatized molecule. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity (M⁺ and M⁺+2) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. wpmucdn.com

Key fragmentation pathways would likely include:

Loss of a methyl group (-15 amu) from the TMS group.

Loss of the entire TMS group (-73 amu).

Cleavage of the ester bond, leading to fragments corresponding to the furoic acid backbone. libretexts.org

Decarbonylation (loss of CO, -28 amu) from the formyl or carboxyl group. chemguide.co.uk

Loss of the bromine atom (-79 or -81 amu).

GC-MS is particularly useful for purity assessment by detecting and identifying volatile or semi-volatile impurities that might not be resolved by HPLC.

Table 2: Typical GC-MS Parameters for Derivatized this compound

| Parameter | Condition/Value |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Scan Range | 50 - 450 amu |

Future Research Directions and Emerging Perspectives

Exploration of Novel and Highly Efficient Synthetic Pathways

The development of new synthetic methodologies for 3-Bromo-5-formyl-2-furoic acid is paramount for its accessibility and future application. Current research on related furanic compounds, such as 2,5-furandicarboxylic acid (FDCA), often involves multi-step processes including bromination and carbonylation. acs.orgencyclopedia.pub A key future direction will be the design of more streamlined and efficient pathways.

Investigation of Undiscovered Reactivity and Transformation Pathways

The unique combination of three distinct functional groups—a carboxylic acid, a formyl group, and a bromine atom—on the furan (B31954) scaffold suggests a rich and largely unexplored reactivity profile for this compound. Future research will likely delve into the selective transformation of each functional group while preserving the others, or the synergistic reactivity involving multiple groups.

The bromine atom at the C3 position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide array of substituents to build molecular complexity. The aldehyde at C5 can undergo various nucleophilic additions, reductions to an alcohol, oxidations to a carboxylic acid, or serve as a handle for imine and enamine formation. The carboxylic acid at C2 can be converted to esters, amides, or acid chlorides. A significant research avenue will be to investigate the "halogen dance" phenomenon, a base-catalyzed isomerization where the bromine atom could potentially migrate to other positions on the furan ring, leading to novel isomers. researchgate.net Furthermore, the furan ring itself can participate as a diene in Diels-Alder reactions, and understanding how the substituents influence this reactivity is a key area for future study. rsc.org

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry, particularly Density Functional Theory (DFT), is set to become an indispensable tool for elucidating the properties and reactivity of this compound. Future research will leverage advanced computational models to predict a wide range of molecular characteristics before they are tested in the laboratory.

These predictive models can calculate geometric parameters, vibrational frequencies for comparison with experimental IR and Raman spectra, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net Such calculations provide deep insights into the molecule's electronic structure and potential for charge transfer, which is crucial for designing applications in materials science. Furthermore, computational modeling can be used to map out reaction mechanisms, identify transition states, and calculate activation energies for its various potential transformations. This predictive power can guide experimental efforts by identifying the most promising reaction conditions and predicting the regioselectivity of reactions, thereby accelerating the discovery of new transformation pathways and minimizing trial-and-error experimentation.

Expansion into New Areas of Sustainable Chemistry and Renewable Resources

Furan-based compounds are at the forefront of the transition from petroleum-based feedstocks to renewable, biomass-derived resources. nih.gov Furfural (B47365), the precursor to many furoic acids, is produced commercially from inedible lignocellulosic biomass. rsc.orgstanford.edu A major future direction is to position this compound as a key bio-based building block within the framework of sustainable chemistry.

Research will focus on developing green synthetic routes to the molecule starting from furfural or other biomass-derived platforms. This aligns with the principles of green chemistry by utilizing renewable feedstocks and designing environmentally friendly processes. bohrium.com The functional handles on this compound make it an attractive monomer for the synthesis of novel bio-based polymers. For instance, it could be incorporated into polyesters or polyamides, imparting unique properties such as increased rigidity, flame retardancy (due to the bromine atom), or specific thermal characteristics. Its derivatives could find applications as fine chemicals, pharmaceuticals, or agrochemicals, contributing to a more sustainable chemical industry. rsc.org

| Future Research Direction | Potential Impact |

| Novel Synthetic Pathways | Increased availability for research and development; reduced production cost and environmental footprint. |

| Undiscovered Reactivity | Discovery of new molecules and materials; development of complex molecular architectures. |

| Computational Modeling | Accelerated discovery of new reactions and properties; reduced reliance on expensive and time-consuming experiments. |

| Sustainable Chemistry | Development of bio-based polymers and chemicals; reduced dependence on fossil fuels. |

| Smart Analytical Tools | Improved process control and optimization; enhanced reaction understanding and safety. |

Development of Smart Analytical Tools for In-situ Reaction Monitoring and Characterization

To optimize the synthesis and transformations of this compound, the development of advanced analytical methodologies for real-time, in-situ monitoring is crucial. While standard techniques like NMR and mass spectrometry are used for final product characterization, future research will focus on implementing Process Analytical Technology (PAT). researchgate.netresearchgate.net

This involves using spectroscopic probes, such as fiber-optic based Raman or Fourier-transform infrared (FTIR) spectroscopy, directly within the reaction vessel. These tools can provide continuous data on the concentration of reactants, intermediates, and products throughout the course of a reaction. This real-time information allows for precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. By tracking reaction kinetics and identifying transient intermediates, researchers can gain a deeper understanding of the underlying reaction mechanisms, which is essential for the rational design of the novel synthetic and reactivity pathways discussed in previous sections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.